molecular formula C17H13NO2 B11853033 2-Methyl-6-phenylquinoline-3-carboxylic acid

2-Methyl-6-phenylquinoline-3-carboxylic acid

Cat. No.: B11853033
M. Wt: 263.29 g/mol
InChI Key: FBSQRIXNJVUFQY-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl methyl ketone in the presence of a base. This reaction forms the quinoline core, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid, while reduction can produce quinoline-3-methanol .

Scientific Research Applications

2-Methyl-6-phenylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the methyl and phenyl groups, resulting in different chemical properties.

    2-Methylquinoline-3-carboxylic acid: Similar structure but without the phenyl group.

    6-Phenylquinoline-3-carboxylic acid: Similar structure but without the methyl group.

Uniqueness: 2-Methyl-6-phenylquinoline-3-carboxylic acid is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-6-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)10-14-9-13(7-8-16(14)18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)

InChI Key

FBSQRIXNJVUFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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